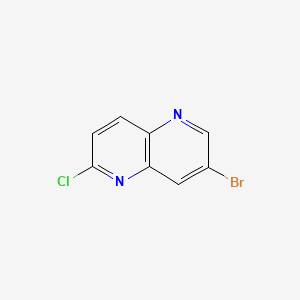







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]=[CH:7][CH:8]=[N+:9]([O-])[C:10]=2[CH:11]=1.P(Cl)(Cl)([Cl:15])=O>C(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([Cl:15])=[N:9]2)=[N:4][CH:3]=1.[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:15])=[CH:7][CH:8]=[N:9]2)=[N:4][CH:3]=1
|


|
Name
|
3-bromo-1,5-naphthyridine-5-oxide
|
|
Quantity
|
7.97 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=2C=CC=[N+](C2C1)[O-]
|
|
Name
|
|
|
Quantity
|
9.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 h
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
Methylene chloride was evaporated in part (¾)
|
|
Type
|
ADDITION
|
|
Details
|
1M aqueous NaOH solution was added carefully at 0° C
|
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer was extracted with methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Organic layers were dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated to dryness
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CN=C2C=CC(=NC2=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.97 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CN=C2C(=CC=NC2=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.16 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]=[CH:7][CH:8]=[N+:9]([O-])[C:10]=2[CH:11]=1.P(Cl)(Cl)([Cl:15])=O>C(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([Cl:15])=[N:9]2)=[N:4][CH:3]=1.[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([Cl:15])=[CH:7][CH:8]=[N:9]2)=[N:4][CH:3]=1
|


|
Name
|
3-bromo-1,5-naphthyridine-5-oxide
|
|
Quantity
|
7.97 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=2C=CC=[N+](C2C1)[O-]
|
|
Name
|
|
|
Quantity
|
9.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 h
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
Methylene chloride was evaporated in part (¾)
|
|
Type
|
ADDITION
|
|
Details
|
1M aqueous NaOH solution was added carefully at 0° C
|
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer was extracted with methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Organic layers were dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated to dryness
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CN=C2C=CC(=NC2=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.97 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CN=C2C(=CC=NC2=C1)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.16 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |